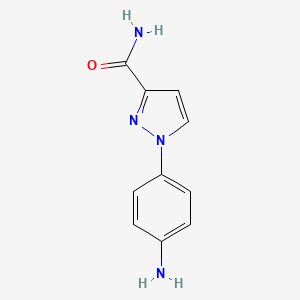

1-(4-aminophenyl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

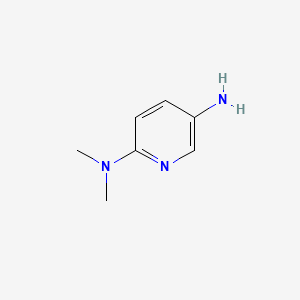

The compound “1-(4-aminophenyl)-1H-pyrazole-3-carboxamide” is a derivative of aminophenol, which is a compound with an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring . The presence of the pyrazole and carboxamide groups suggests that this compound may have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

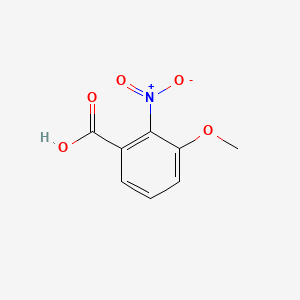

While specific synthesis methods for “1-(4-aminophenyl)-1H-pyrazole-3-carboxamide” are not available, aminophenol derivatives can be synthesized through various methods, including the reaction of 4-aminophenol with acetic anhydride . The synthesis of similar compounds often involves the use of coupling reactions, condensation reactions, or other types of organic transformations .Molecular Structure Analysis

The molecular structure of aminophenol derivatives can be studied using techniques such as Density Functional Theory . These studies can provide insights into the vibrational modes, charge distribution, and other properties of the molecule .Chemical Reactions Analysis

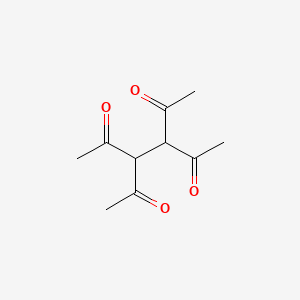

The chemical reactivity of aminophenol derivatives can be influenced by the presence of the amino and hydroxyl groups, which can participate in various types of chemical reactions . The pyrazole and carboxamide groups in “1-(4-aminophenyl)-1H-pyrazole-3-carboxamide” may also contribute to its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of aminophenol derivatives can vary widely, depending on their specific structures . These properties can include solubility, melting point, boiling point, and others .科学的研究の応用

Covalent Organic Frameworks (COFs)

1-(4-aminophenyl)-1H-pyrazole-3-carboxamide: can be utilized in the synthesis of COFs. These frameworks are microporous polymers with high thermal and chemical stability, crystallinity, and customizability. They are ideal for gas adsorption and storage, pollutant removal, degradation and separation, advanced filtration, heterogeneous catalysis, chemical sensing, biomedical applications, energy storage and production, and optoelectronic solutions .

Sensing Applications

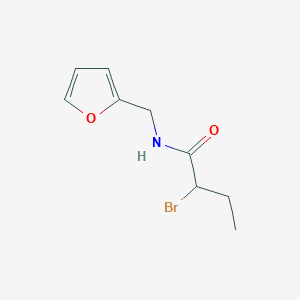

The compound’s interaction with diols and strong Lewis bases like fluoride or cyanide anions makes it suitable for sensing applications. It can be used in homogeneous assays or heterogeneous detection, either at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

Due to its reactivity with diols, 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide can be employed in biological labelling, protein manipulation, and modification. This includes applications in cell labelling and the development of therapeutics .

Separation Technologies

The compound’s boronic acid moiety can interact with various molecules, making it useful in separation technologies. This includes the electrophoresis of glycated molecules and the synthesis of microparticles for analytical methods .

Polymer Chemistry

In polymer chemistry, 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide can be a building block for polymers that have controlled release mechanisms, such as the controlled release of insulin .

Catalysis

The compound can serve as a catalyst or part of a catalytic system in organic synthesis, such as the synthesis of benzimidazoles and benzothiazoles. This application benefits from short reaction times, mild conditions, and good to excellent yields .

Safety and Hazards

将来の方向性

The study of aminophenol derivatives and related compounds is an active area of research, with potential applications in areas such as materials science, medicinal chemistry, and others . Future research may focus on developing new synthesis methods, studying the properties of these compounds, and exploring their potential applications .

特性

IUPAC Name |

1-(4-aminophenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)14-6-5-9(13-14)10(12)15/h1-6H,11H2,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVPQDVSCAXAFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CC(=N2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-aminophenyl)-1H-pyrazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。